molecular formula C14H17N5O2 B235108 N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide

N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide

Numéro de catalogue B235108
Poids moléculaire: 287.32 g/mol
Clé InChI: SRIOWMMQDJKNMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide, also known as ATB-346, is a nonsteroidal anti-inflammatory drug (NSAID) that has been developed for the treatment of pain and inflammation. ATB-346 is a prodrug of a potent cyclooxygenase-2 (COX-2) inhibitor, which has been designed to reduce the gastrointestinal (GI) side effects associated with traditional NSAIDs.

Mécanisme D'action

N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide is a prodrug of a potent COX-2 inhibitor, which means that it is converted to the active drug in the body. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, which leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). This compound has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide is its reduced risk of GI side effects compared to traditional NSAIDs. This makes it a more attractive option for the treatment of pain and inflammation. However, one limitation of this compound is that it is a prodrug, which means that it needs to be converted to the active drug in the body. This can make it more difficult to study the pharmacokinetics of the drug in preclinical models.

Orientations Futures

There are a number of future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide. One area of research is the development of new prodrugs that can be more easily converted to the active drug. Another area of research is the study of the pharmacokinetics of this compound in humans. This will help to determine the optimal dosing regimen for the drug. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Finally, there is a need for further studies to determine the potential of this compound for the treatment of other inflammatory conditions, such as asthma and psoriasis.

Méthodes De Synthèse

N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide is synthesized by a multi-step process, which involves the reaction of 3-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-allyl-2H-tetrazole in the presence of a base to form the desired product.

Applications De Recherche Scientifique

N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide has been extensively studied in preclinical models of pain and inflammation. In these studies, this compound has been shown to be more effective than traditional NSAIDs at reducing pain and inflammation, while also exhibiting a significantly reduced risk of GI side effects. This compound has also been shown to be effective in reducing inflammation and pain in models of osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease.

Propriétés

Formule moléculaire

C14H17N5O2

Poids moléculaire

287.32 g/mol

Nom IUPAC

N-(2-prop-2-enyltetrazol-5-yl)-3-propoxybenzamide

InChI

InChI=1S/C14H17N5O2/c1-3-8-19-17-14(16-18-19)15-13(20)11-6-5-7-12(10-11)21-9-4-2/h3,5-7,10H,1,4,8-9H2,2H3,(H,15,17,20)

Clé InChI

SRIOWMMQDJKNMI-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C

SMILES canonique

CCCOC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.